molecular formula C35H61N3O9 B13399313 cyclo[DL-OVal-DL-N(Me)Val-DL-OVal-DL-N(Me)xiIle-DL-OVal-DL-N(Me)xiIle]

cyclo[DL-OVal-DL-N(Me)Val-DL-OVal-DL-N(Me)xiIle-DL-OVal-DL-N(Me)xiIle]

Cat. No.: B13399313
M. Wt: 667.9 g/mol
InChI Key: OWUREPXBPJFMOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclo[DL-OVal-DL-N(Me)Val-DL-OVal-DL-N(Me)xiIle-DL-OVal-DL-N(Me)xiIle] is a cyclic depsipeptide characterized by alternating ester (OVal) and amide (N-methylated) linkages. Its structure comprises three repeats of DL-OVal (D/L-configured O-methyl valine) and DL-N(Me)xiIle (D/L-configured N-methyl allo-isoleucine), forming a 6-membered macrocycle. This compound belongs to the enniatin family, a class of fungal metabolites known for ionophoric activity and cytotoxicity . Its synthesis involves multi-step peptide-like chemistry, including Boc-protection strategies and UV-induced cyclization, though yields are typically low (<10%) due to steric and stereochemical challenges .

Properties

Molecular Formula

C35H61N3O9

Molecular Weight

667.9 g/mol

IUPAC Name

3,9-di(butan-2-yl)-4,10,16-trimethyl-6,12,15,18-tetra(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone

InChI

InChI=1S/C35H61N3O9/c1-16-22(11)25-34(43)46-27(19(5)6)30(39)36(13)24(18(3)4)33(42)45-28(20(7)8)31(40)37(14)26(23(12)17-2)35(44)47-29(21(9)10)32(41)38(25)15/h18-29H,16-17H2,1-15H3

InChI Key

OWUREPXBPJFMOK-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N1C)C(C)C)C(C)C)C)C(C)C)C(C)CC)C)C(C)C

Origin of Product

United States

Preparation Methods

Stepwise Assembly

The most common method for preparing cyclic depsipeptides is Fmoc-based SPPS. This approach involves:

  • Sequential addition of Fmoc-protected amino acids and hydroxy acids (to form ester bonds) on a solid resin.
  • Use of lysine or aspartic acid residues as charged anchors to facilitate chain elongation.
  • Incorporation of lactic acid or oxyvaline derivatives as ester-forming hydroxy acids to maintain hydrophobicity and structural fidelity.

For cyclo[DL-OVal-DL-N(Me)Val-DL-OVal-DL-N(Me)xiIle-DL-OVal-DL-N(Me)xiIle], the alternating ester and N-methylated amide bonds require careful protection and deprotection steps to avoid side reactions.

Resin Attachment and Cyclization

  • The initial amino acid or hydroxy acid is anchored to a 2-chlorotrityl chloride resin or similar solid support.
  • After linear assembly, the peptide is cleaved from the resin under mild acidic conditions to preserve ester bonds.
  • Macrocyclization is typically performed in dilute solution to favor intramolecular cyclization over polymerization.

Enhancements to SPPS

  • Addition of small amounts of organic acids during coupling steps to minimize side reactions.
  • Use of ultrasonication to accelerate coupling reactions, reduce material usage, and improve yields.
  • Careful control of reaction times and temperatures to maintain the ester bond integrity.
Step Description Key Considerations
Resin Loading Attachment of first Fmoc-protected residue to resin Choice of resin (e.g., 2-chlorotrityl chloride) for mild cleavage
Chain Elongation Sequential coupling of Fmoc-protected amino and hydroxy acids Use of N-methylated amino acids and ester-forming hydroxy acids
Deprotection Removal of Fmoc groups with piperidine Avoid conditions that hydrolyze ester bonds
Cleavage Release of linear peptide from resin Mild acidic conditions to preserve esters
Cyclization Macrocyclization in dilute solution Control concentration to favor intramolecular cyclization

Alternative Synthetic Methods

Isocyanide-Based Multicomponent Reactions

  • Recent advances include the use of isocyanide-based consecutive Bargellini–Passerini multicomponent reactions.
  • These allow rapid assembly of complex depsipeptides with high structural diversity.
  • This method may be adapted to synthesize cyclic peptides with alternating ester and amide bonds, although specific application to cyclo[DL-OVal-DL-N(Me)Val-DL-OVal-DL-N(Me)xiIle-DL-OVal-DL-N(Me)xiIle] requires further exploration.

Combination of Solid- and Liquid-Phase Synthesis

  • Some depsipeptides have been synthesized using hybrid methods combining solid-phase and solution-phase steps.
  • This approach can improve yields and facilitate purification, especially for complex macrocycles.

Research Findings and Yields

  • The synthesis of depsipeptides similar to cyclo[DL-OVal-DL-N(Me)Val-DL-OVal-DL-N(Me)xiIle-DL-OVal-DL-N(Me)xiIle] has been reported with yields ranging from moderate (around 16%) to improved yields when ultrasonication and optimized conditions are applied.
  • The stepwise Fmoc-based SPPS remains the gold standard for these compounds due to its versatility and control over stereochemistry and sequence.
  • No specific anticancer activity has been conclusively reported for this compound, but its structural class is under active investigation for tumor-targeting properties.
Compound Synthesis Method Yield (%) Notes
Coibamide A (similar depsipeptide) Fmoc-based SPPS with resin anchoring ~16 Initial step: Fmoc-Tyr-allyl ester on 2-chlorotrityl chloride resin
Teixobactin (analog) Fmoc-based SPPS Moderate Demonstrated feasibility for complex depsipeptides
General depsipeptides SPPS + ultrasonication Improved Reduced reaction time and material usage

Chemical Reactions Analysis

Enniatin A1 undergoes various chemical reactions, including:

    Oxidation: Enniatin A1 can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups within the enniatin A1 molecule.

    Substitution: Enniatin A1 can undergo substitution reactions where specific functional groups are replaced by others.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Enniatin A1 has a wide range of scientific research applications:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between cyclo[DL-OVal-DL-N(Me)Val-DL-OVal-DL-N(Me)xiIle-DL-OVal-DL-N(Me)xiIle] and related cyclic depsipeptides:

Compound Name Structure Molecular Weight Key Residues Bioactivity/Function References
Target Compound cyclo[DL-OVal-DL-N(Me)Val-DL-OVal-DL-N(Me)xiIle-DL-OVal-DL-N(Me)xiIle] ~681.9* DL-OVal, DL-N(Me)xiIle Ionophoric activity, antifungal, cytotoxic
Enniatin A1 cyclo[N(Me)Ile-D-OVal-N(Me)Ile-D-OVal-N(Me)Val-D-OVal] 667.89 D-OVal, N(Me)Ile, N(Me)Val Mycotoxin, disrupts mitochondrial function
Beauvericin cyclo[D-OVal-N(Me)Phe-D-OVal-N(Me)Phe-D-OVal-N(Me)Phe] 783.9 D-OVal, N(Me)Phe K⁺ ionophore, apoptotic effects in cancer
PubChem 16727692 cyclo[N(Me)Nle-D-OVal-N(Me)Val-D-OVal-N(Me)xiIle-D-OVal] Not reported N(Me)Nle, D-OVal, N(Me)xiIle Antifungal (Fusarium-derived)
Coibamide cyclo[N(Me2)Val-OVal-N(Me)Ser(Me)-N(Me)Leu-N(Me)Thr(1)-N(Me)Ser(Me)-N(Me)Ile-Ala-...] 1287.6 N(Me)Ser, N(Me)Thr Anticancer (proteasome inhibition)

*Calculated based on analogous enniatins .

Physicochemical Properties

Property Target Compound Enniatin A1 Beauvericin
Solubility Organic solvents (DMF, DMSO) Ethanol, DMSO Chloroform, DMSO
Stability Stable at -20°C Degrades above 40°C Light-sensitive
LogP (Predicted) ~4.2* 3.9 5.1

*Estimated using PubChem data for analogous structures .

Biological Activity

Cyclo[DL-OVal-DL-N(Me)Val-DL-OVal-DL-N(Me)xiIle-DL-OVal-DL-N(Me)xiIle] is a cyclic depsipeptide characterized by a unique arrangement of D- and L-amino acids, along with N-methylated residues. This compound has garnered attention for its significant biological activities, particularly in the fields of cancer research and drug development.

Chemical Structure and Properties

The compound features a complex cyclic structure that enhances its biological activity. The presence of N-methyl groups contributes to its membrane permeability, which is crucial for its interaction with cellular targets. The molecular weight of cyclo[DL-OVal-DL-N(Me)Val-DL-OVal-DL-N(Me)xiIle-DL-OVal-DL-N(Me)xiIle] is approximately 994.65 daltons, and its chemical reactivity involves typical peptide bond formation and hydrolysis processes common to peptide chemistry.

Anticancer Properties

Research indicates that cyclo[DL-OVal-DL-N(Me)Val-DL-OVal-DL-N(Me)xiIle-DL-OVal-DL-N(Me)xiIle] exhibits cytotoxic effects against tumor cells. Similar compounds have been shown to induce cell death through mechanisms such as:

  • Membrane Disruption : The compound can alter cell membrane integrity, leading to cell lysis.
  • Interference with Signaling Pathways : It may disrupt critical cellular signaling pathways involved in proliferation and survival, particularly those related to apoptosis .

The interaction of this compound with specific proteins involved in apoptosis and cell cycle regulation has been documented. For instance, it may bind to prohibitin proteins, which are essential for mitochondrial function and cell survival pathways. This binding can enhance cytotoxicity against cancer cells by promoting programmed cell death (apoptosis).

Comparative Analysis with Related Compounds

A comparison of cyclo[DL-OVal-DL-N(Me)Val-DL-OVal-DL-N(Me)xiIle-DL-OVal-DL-N(Me)xiIle] with other depsipeptides reveals its unique structural features and biological activities:

Compound NameStructureMolecular Weight (g/mol)Notable Activity
BeauvericinCyclo[D-Oval-N(Me)Phe]783.9Antifungal properties
AurilideCyclo[N(Me)Ala-Unk-Val]834.1Cytotoxic against cancer cells
EnniatinCyclo[DL-Oval-DL-N(Me)xiIle]681.9Antimicrobial activity
CoibamideN(Me2)Val-Oval-N(Me)Ser1287.6Anticancer properties

This table illustrates how cyclo[DL-OVal-DL-N(Me)Val-DL-OVal-DL-N(Me)xiIle-DL-OVal-DL-N(Me)xiIle] stands out due to its specific combination of amino acids and potential therapeutic applications in oncology.

Synthesis and Development

The synthesis of this compound typically employs solid-phase peptide synthesis (SPPS), which allows for the controlled assembly of amino acid sequences while minimizing side reactions. This method is particularly advantageous for creating cyclic structures, facilitating the formation of peptide bonds efficiently .

Q & A

Q. What experimental techniques are critical for determining the stereochemistry of cyclo[DL-OVal-DL-N(Me)Val-DL-OVal-DL-N(Me)xiIle-DL-OVal-DL-N(Me)xiIle]?

  • Methodological Answer : Use nuclear magnetic resonance (NMR) to analyze coupling constants and nuclear Overhauser effects (NOEs) for spatial proximity of protons. Pair this with X-ray crystallography to resolve absolute configurations of chiral centers. For dynamic stereochemical behavior (e.g., ring puckering), employ variable-temperature NMR . Key Data :
TechniqueApplicationLimitations
NMRProton environment mappingLimited resolution for large rings
X-rayAbsolute configurationRequires high-quality crystals

Q. How can researchers validate the purity of synthetic batches of this cyclic peptide?

  • Methodological Answer : Combine reverse-phase HPLC (using C18 columns and gradient elution) with mass spectrometry (MS) to confirm molecular weight. Quantify impurities via UV-Vis spectroscopy at 220 nm (peptide bond absorption). Cross-validate using thin-layer chromatography (TLC) with ninhydrin staining for free amines .

Q. What are the primary challenges in synthesizing this compound’s cyclic structure?

  • Methodological Answer : Cyclization efficiency depends on backbone rigidity and solvent choice (e.g., DMF for solubility). Use microwave-assisted synthesis to reduce reaction time and improve yield. Post-cyclization, employ dialysis or size-exclusion chromatography to remove linear byproducts .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies in reported toxicity mechanisms of this compound?

  • Methodological Answer : Apply molecular dynamics (MD) simulations to study membrane interaction (e.g., lipid bilayer penetration). Use density functional theory (DFT) to calculate electrostatic potentials of N-methylated residues, which may influence ionophoric activity. Cross-reference with toxicogenomics databases (e.g., PubChem Toxicity) to identify conserved pathways . Data Contradiction Analysis :
  • If in vitro cytotoxicity conflicts with in silico predictions, re-evaluate assay conditions (e.g., serum protein interference).
  • Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses .

Q. What strategies optimize the compound’s stability under physiological conditions for in vivo studies?

  • Methodological Answer : Conduct accelerated stability testing (40°C/75% RH for 4 weeks) with LC-MS monitoring. Modify the backbone with D-amino acids or N-methylation to reduce protease susceptibility. For pH-sensitive degradation, use lyophilization in citrate buffer (pH 3.0) .

Q. How can researchers design experiments to probe structure-activity relationships (SAR) of N-methylated residues?

  • Methodological Answer : Synthesize analogs with systematic N-methyl group deletions and test via surface plasmon resonance (SPR) for target binding. Pair with circular dichroism (CD) to correlate conformational changes with bioactivity. Use Shapiro-Wilk tests to validate SAR statistical significance .

Data Analysis & Interpretation

Q. How should conflicting solubility data from different solvent systems be reconciled?

  • Methodological Answer : Apply Hansen solubility parameters to model solvent-solute interactions. For polar aprotic solvents (e.g., DMSO), correlate solubility with Hildebrand constants . If discrepancies persist, assess crystallinity via differential scanning calorimetry (DSC) .

Q. What ontology frameworks are suitable for classifying this compound’s bioactivity data?

  • Methodological Answer : Use OWL-DL ontologies to encode chemical properties (e.g., chirality, ring topology) and link to BioAssay Ontology (BAO). Implement Pellet reasoner to infer hierarchical relationships (e.g., "inhibits MAPK signaling") from fragmented datasets .

Tables for Key Findings

Table 1 : Common Characterization Techniques

TechniqueParameter MeasuredReference Standard
MALDI-TOF MSMolecular weight±0.1% accuracy
CD SpectroscopySecondary structureα-helix @ 208 nm
EDXElemental compositionN/A

Table 2 : Frameworks for Resolving Data Contradictions

FrameworkApplication ExampleSource
FINER CriteriaPrioritizing toxicity hypotheses
PICO ModelDesigning SAR experiments

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.